

# Application Notes: DY-680-NHS Ester in Multiplex Fluorescence Imaging

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Compound of Interest		
Compound Name:	DY-680-NHS ester	
Cat. No.:	B15553301	Get Quote

#### Introduction

**DY-680-NHS ester** is a bright, water-soluble, and highly photostable near-infrared (NIR) fluorescent dye.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, such as antibodies, making it an excellent tool for various fluorescence-based applications.[1][4][5] In the rapidly advancing field of multiplex fluorescence imaging, where the simultaneous detection of multiple targets within a single sample is crucial, **DY-680-NHS ester** offers significant advantages.[6][7] Its emission in the near-infrared spectrum minimizes interference from tissue autofluorescence, leading to an improved signal-to-noise ratio, which is particularly beneficial for in vivo imaging and deep tissue analysis.[1][2][8]

### Key Features and Advantages for Multiplexing

- Near-Infrared Emission: With an emission maximum around 709 nm, DY-680 falls within the NIR window, where light absorption and scattering by biological tissues are significantly reduced.[8][9][10] This property allows for deeper tissue penetration and reduced background noise from endogenous fluorophores.[8]
- High Photostability: DY-680 exhibits excellent resistance to photobleaching, ensuring signal stability during prolonged or repeated imaging sessions, which are common in multiplexing workflows.[1][2]



- Bright Fluorescence: The high quantum yield of DY-680 results in bright fluorescent conjugates, enabling the detection of low-abundance targets.[1][2]
- Minimal Self-Quenching: DY-680 can be conjugated to proteins at high dye-to-protein ratios without significant fluorescence quenching, leading to brighter and more sensitive detection.
  [1][9][10]
- pH Insensitivity: The fluorescence of DY-680 is stable over a wide pH range (pH 4 to 10), providing experimental flexibility.[1][3]
- Amine-Reactive Chemistry: The NHS ester group readily reacts with primary amines on proteins and other molecules to form stable covalent bonds, simplifying the conjugation process.[1][4][5]

Applications in Multiplex Fluorescence Imaging

**DY-680-NHS ester** is a versatile tool for a range of multiplexing applications, including:

- Multiplex Immunohistochemistry (mIHC): Enables the simultaneous visualization of multiple protein markers in tissue sections, providing valuable insights into the spatial relationships and interactions of different cell types within the tissue microenvironment.[6][11]
- In Vivo Imaging: Its NIR properties make it ideal for non-invasive whole-animal imaging to track cells, monitor disease progression, and assess therapeutic responses in real-time.[8] [12][13]
- Flow Cytometry: Allows for the multi-parameter analysis of cell populations by labeling specific cell surface or intracellular markers.[1][9][10]
- Western Blotting: Can be used for the simultaneous detection of multiple proteins on a single blot.[9][10]

### **Quantitative Data**

The following table summarizes the key spectral and physical properties of **DY-680-NHS ester**.



Property	Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	~680 - 690 nm	[9][10][14]
Emission Maximum (λem)	~701 - 709 nm	[1][9][10]
Molar Extinction Coefficient	~185,000 - 195,000 cm <sup>-1</sup> M <sup>-1</sup>	[1][2]
Quantum Yield (Φ)	~0.23 (in Methanol)	[2]
Recommended Laser Line	633 nm, 647 nm, 650 nm, 670 nm	[1][2]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[1][4][14]
Reactivity	Primary amines	[1][14][15]
Solubility	Water, DMSO, DMF	[1][2]

# **Experimental Protocols**

### **Protocol 1: Antibody Labeling with DY-680-NHS Ester**

This protocol provides a general procedure for conjugating **DY-680-NHS ester** to an antibody. Optimization may be required for different antibodies.

#### Materials:

- Antibody (free of amine-containing stabilizers like Tris or BSA)[5]
- DY-680-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]
- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5][16]
- Purification column (e.g., size-exclusion chromatography)[17]
- Storage Buffer (e.g., PBS)

#### Procedure:



- Prepare the Antibody:
  - Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL.[16][17] If the antibody is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer.
- Prepare the Dye Stock Solution:
  - Allow the vial of **DY-680-NHS ester** to warm to room temperature.
  - Dissolve the DY-680-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] This solution should be prepared fresh and used immediately.[18]
- Labeling Reaction:
  - Add the calculated amount of **DY-680-NHS ester** solution to the antibody solution while gently vortexing. A common starting point is a 4:1 molar ratio of dye to antibody.[17]
  - Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.[4][17]
- Purification:
  - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[17]
  - Collect the fractions containing the labeled antibody.
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
    280 nm (for the protein) and ~680 nm (for the dye).
- Storage:
  - Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for longterm storage.[4]



## Protocol 2: Multiplex Fluorescent Immunohistochemistry (mIHC) Workflow

This protocol outlines a general workflow for sequential mIHC using **DY-680-NHS ester** labeled antibodies.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections
- Primary antibodies from different host species
- DY-680-NHS ester labeled secondary antibody
- Other fluorophore-labeled secondary antibodies with distinct spectra
- · Antigen retrieval buffer
- · Blocking buffer
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- DAPI nuclear stain
- · Mounting medium

#### Procedure:

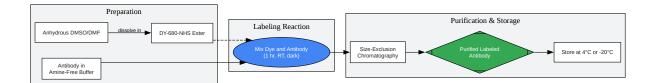
- Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tissue sections through a series of xylene and graded ethanol washes.
- Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
- Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.



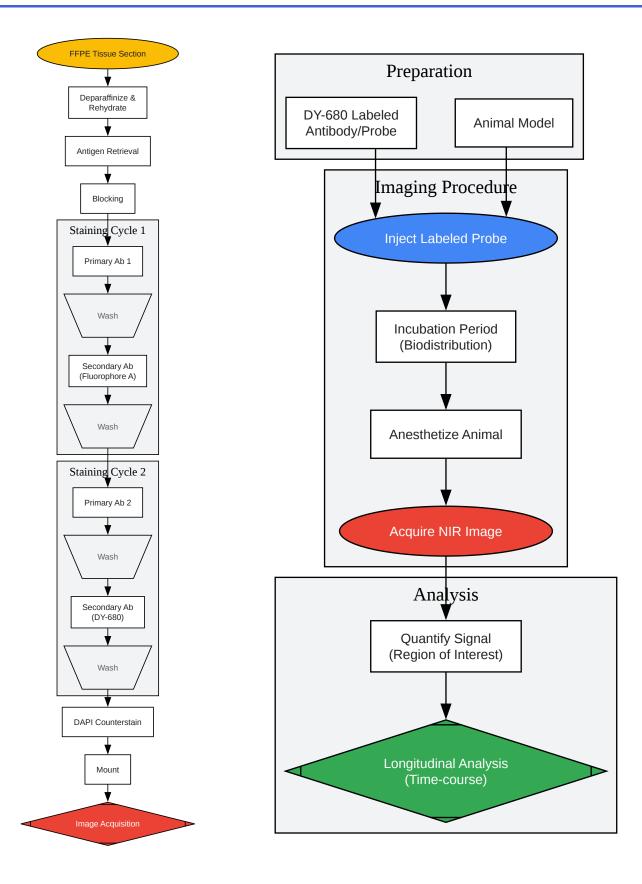
- First Primary Antibody Incubation: Incubate the slides with the first primary antibody overnight at 4°C.
- · Wash: Wash the slides three times with wash buffer.
- First Secondary Antibody Incubation: Incubate with the corresponding fluorophore-labeled secondary antibody (e.g., targeting the host species of the first primary) for 1 hour at room temperature.
- Wash: Wash the slides three times with wash buffer.
- Repeat for Subsequent Markers: Repeat steps 4-7 for each additional primary and secondary antibody pair, using a DY-680-labeled secondary antibody for one of the markers.
   Ensure that the host species of the primary antibodies and the specificity of the secondary antibodies are chosen to avoid cross-reactivity.[6]
- Nuclear Staining: Counterstain with DAPI for 5-10 minutes.
- · Wash: Wash the slides three times with wash buffer.
- Mounting: Mount the coverslip using an appropriate mounting medium.
- Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for DAPI, DY-680, and the other fluorophores used in the panel.

### **Visualizations**









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